molecular formula C26H23N3O3 B3514718 3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one

3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one

Cat. No.: B3514718
M. Wt: 425.5 g/mol
InChI Key: HDWUTRFUPTWAJT-BUHFOSPRSA-N
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Description

3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, a phenylpyrazole moiety, and a piperidinylprop-1-enyl group, making it a unique and multifunctional molecule.

Preparation Methods

The synthesis of 3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Synthesis of the phenylpyrazole moiety: This involves the reaction of phenylhydrazine with an appropriate β-diketone.

    Coupling of the chromen-2-one and phenylpyrazole: The two synthesized intermediates are coupled using a suitable linker, such as a piperidinylprop-1-enyl group, through a condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .

Comparison with Similar Compounds

Similar compounds to 3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one include other chromen-2-one derivatives and phenylpyrazole compounds. These compounds share structural similarities but differ in their functional groups and biological activities. For example:

The uniqueness of this compound lies in its multifunctional structure, which allows it to interact with multiple biological targets and exhibit a broad spectrum of activities.

Properties

IUPAC Name

3-[4-[(E)-3-oxo-3-piperidin-1-ylprop-1-enyl]-1-phenylpyrazol-3-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c30-24(28-15-7-2-8-16-28)14-13-20-18-29(21-10-3-1-4-11-21)27-25(20)22-17-19-9-5-6-12-23(19)32-26(22)31/h1,3-6,9-14,17-18H,2,7-8,15-16H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWUTRFUPTWAJT-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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